RA VII

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

RA VII hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung für die Untersuchung von Peptidsynthese- und Cyclisierungsreaktionen verwendet.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Pharmazeutika und Therapeutika.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Proteinsynthese in eukaryotischen Zellen hemmt. Es stabilisiert die Struktur des Elongationsfaktors 2 (eEF2)-Komplexes mit Guanosintriphosphat (GTP) und verhindert den normalen Umsatz von eEF2 nach der Translokation. Diese Hemmung der Proteinsynthese führt in Krebszellen zu einem Zellzyklusarrest und Apoptose .

Wirkmechanismus

Target of Action

RA VII, also known as Methylether of TPC-A, is a bicyclic hexapeptide isolated from the roots of rubiaceous plants . The primary target of this compound is the eukaryotic elongation factor 2 (eEF2) in the protein synthesis machinery of eukaryotic cells .

Mode of Action

This compound interacts with eEF2, a key player in the protein synthesis process. It inhibits poly (U)-dependent polyphenylalanine synthesis in the presence of animal elongation factors eEF1A and eEF2 . Furthermore, this compound prevents eEF2/ribosome-dependent GTPase activity .

Biochemical Pathways

This compound affects the protein synthesis pathway in eukaryotic cells. It inhibits the translation elongation process by interacting with eEF2 . This interaction leads to the stabilization of the eEF2•GTP complex structure, which is able to bind to the ribosomal functional site, but seems to suppress normal turnover of eEF2 after translocation .

Result of Action

The interaction of this compound with eEF2 leads to the inhibition of protein synthesis in eukaryotic cells . This results in potent antitumor activity, as demonstrated by the compound’s ability to cause conformational changes in F-actin, stabilize actin filaments, induce G2 arrest , and inhibit angiogenesis by downregulating ERK1/2 phosphorylation in endothelial cells .

Biochemische Analyse

Biochemical Properties

RA VII plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the elongation factor eEF2. This compound inhibits poly (U)-dependent polyphenylalanine synthesis in the presence of elongation factors eEF1A and eEF2. It prevents eEF2/ribosome-dependent GTPase activity but does not affect eEF-1A/ribosome-dependent activity. This compound enhances the binding affinity of eEF2 for GTP, preventing the exchange of GTP in the eEF2-GTP complex .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. This compound stabilizes the GTP-eEF2 complex structure, allowing it to bind to the ribosomal functional site and suppress the normal turnover of eEF2 after translocation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound tightly stabilizes the structure of the GTP-eEF2 complex, preventing the exchange of GTP and inhibiting translation elongation. This stabilization allows the complex to bind to the ribosomal functional site, but it suppresses the normal turnover of eEF2 after translocation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound has been shown to be stable and resistant to degradation, maintaining its inhibitory effects on protein synthesis over extended periods. Long-term studies have demonstrated that this compound can cause sustained inhibition of cellular function, leading to prolonged effects on cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits protein synthesis without causing significant toxicity. At higher doses, this compound can cause toxic effects, including adverse impacts on cellular function and overall health. Threshold effects have been observed, indicating that there is a critical dosage range for achieving therapeutic benefits without inducing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It affects metabolic flux and metabolite levels by inhibiting protein synthesis and altering the activity of key enzymes involved in these pathways. This compound’s interaction with eEF2 plays a central role in its metabolic effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments. This compound’s ability to bind to eEF2 and stabilize the GTP-eEF2 complex is crucial for its transport and distribution within cells .

Subcellular Localization

This compound’s subcellular localization is primarily within the ribosomal functional site, where it exerts its inhibitory effects on protein synthesis. The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective interaction with eEF2 and other biomolecules involved in translation elongation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von RA VII beinhaltet die Bildung einer 14-gliedrigen Cycloisodityrosin-Kernstruktur. Dies wird durch eine intramolekulare phenolische oxidative Kupplungsreaktion von l-Tyrosinderivaten erreicht . Der Syntheseweg umfasst typischerweise folgende Schritte:

- Schutz der Amino- und Carboxylgruppen von l-Tyrosin.

- Bildung des Cycloisodityrosin-Kerns durch oxidative Kupplung.

- Entschützung und Cyclisierung zur Bildung der bicyclischen Hexapeptidstruktur .

Industrielle Produktionsverfahren: Die wichtigsten Herausforderungen bei der industriellen Produktion bestehen darin, die Reinheit und Ausbeute der Verbindung zu erhalten, während gleichzeitig die Reaktionsbedingungen skaliert werden .

Analyse Chemischer Reaktionen

RA VII unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die phenolischen Gruppen in this compound können Oxidationsreaktionen eingehen, die zur Bildung von Chinonen führen.

Reduktion: Die Reduktion der Peptidbindungen kann zur Bildung kleinerer Peptidfragmente führen.

Substitution: Die phenolischen Gruppen können an Substitutionsreaktionen teilnehmen, wie z. B. Halogenierung oder Nitrierung.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Halogenierungsmittel wie Brom oder Chlor und Nitrierungsmittel wie Salpetersäure.

Hauptprodukte:

- Oxidationsprodukte umfassen Chinone.

- Reduktionsprodukte umfassen kleinere Peptidfragmente.

- Substitutionsprodukte umfassen halogenierte oder nitrierte Derivate .

Vergleich Mit ähnlichen Verbindungen

RA VII ist strukturell ähnlich anderen bicyclischen Hexapeptiden wie Bouvardin und Deoxybouvardin. Diese Verbindungen zeigen ebenfalls eine starke Antitumoraktivität und teilen einen ähnlichen Wirkmechanismus durch Hemmung der Proteinsynthese . This compound ist aufgrund seiner spezifischen Cycloisodityrosin-Kernstruktur einzigartig, die zu seinen besonderen biologischen Eigenschaften beiträgt .

Ähnliche Verbindungen:

- Bouvardin

- Deoxybouvardin

- RA III

- RA X

Eigenschaften

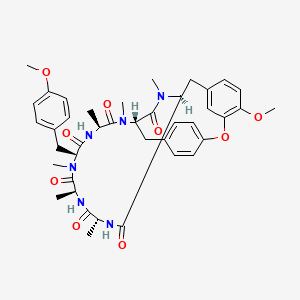

IUPAC Name |

(1S,4R,7S,10S,13S,16S)-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H50N6O9/c1-23-36(48)43-24(2)39(51)45(4)31(19-26-9-14-29(54-7)15-10-26)38(50)44-25(3)40(52)47(6)33-20-27-11-16-30(17-12-27)56-35-22-28(13-18-34(35)55-8)21-32(37(49)42-23)46(5)41(33)53/h9-18,22-25,31-33H,19-21H2,1-8H3,(H,42,49)(H,43,48)(H,44,50)/t23-,24+,25+,31+,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQKTLYFUYNAPZ-FEZMQHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H](C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H50N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006656 | |

| Record name | 2,5,11-Trihydroxy-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaene-8,14,30-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86229-97-2 | |

| Record name | RA VII | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086229972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5,11-Trihydroxy-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexaazatetracyclo[14.12.2.2~18,21~.1~23,27~]tritriaconta-2,5,11,18,20,23(31),24,26,32-nonaene-8,14,30-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RA-VII | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVM25O0351 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

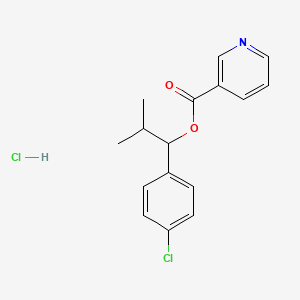

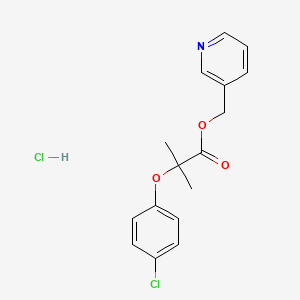

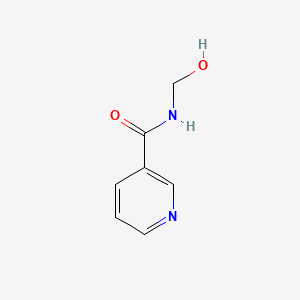

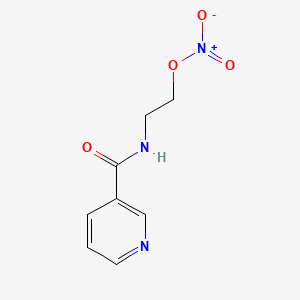

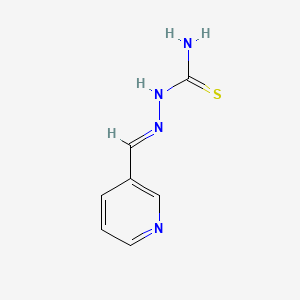

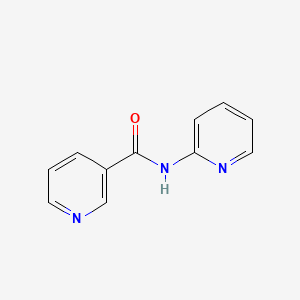

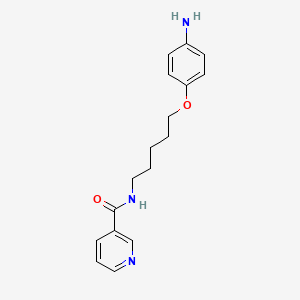

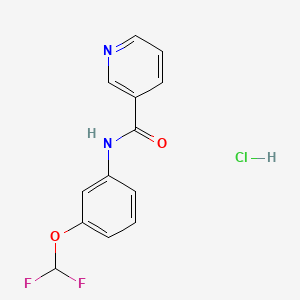

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of RA-VII?

A1: RA-VII primarily acts as a peptidyltransferase inhibitor, targeting eukaryotic ribosomes and thereby inhibiting protein biosynthesis. []

Q2: Does RA-VII affect specific proteins or pathways besides general protein synthesis inhibition?

A2: Yes, studies have shown that RA-VII can modulate cyclin D1 protein levels. Treatment of human colon cancer DLD-1 cells with RA-VII led to a rapid decrease in cyclin D1 protein, independent of its general protein synthesis inhibition. This decrease was attributed to enhanced cyclin D1 degradation via the ubiquitin-proteasome pathway. [] Another study found that RA-VII binds to actin, inducing a conformational change in the actin molecule and leading to G2 arrest by inhibiting cytokinesis. []

Q3: What is the molecular formula and weight of RA-VII?

A3: While not explicitly provided in the abstracts, the molecular formula of RA-VII can be deduced as C38H46N6O9 based on its structure consisting of six amino acid residues (D-alanine, alanine, N-methyltyrosine) and a cycloisodityrosine unit. Its molecular weight is 714.8 g/mol.

Q4: What spectroscopic data is available for the characterization of RA-VII?

A4: RA-VII has been extensively characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR): Used to determine the three-dimensional structure, conformational analysis, and isomerization studies of RA-VII and its analogs. [, , , , , ]

- X-ray crystallography: Employed to determine the solid-state structures of RA-VII and its analogs, providing insights into the conformational features crucial for its activity. [, , ]

- Circular Dichroism (CD) spectroscopy: Used to study the conformational changes induced in RA-VII upon binding to its target or in different solvents. []

Q5: How do modifications to the structure of RA-VII affect its antitumor activity?

A5: Numerous studies have explored the SAR of RA-VII, revealing crucial structural elements for its activity:

- Methoxy group at Tyr-3: Essential for potent cytotoxic activity. []

- N-methyl group at Tyr-5: Necessary for the peptide to adopt the active conformation preferentially. []

- Orientation of Tyr-5 and Tyr-6 phenyl rings: Significantly influences cytotoxic activity. [, ]

- Configuration of amide bonds: The original D,L,L-configurations at residues 1, 2, and 4 are essential for the bioactive conformation. The minor conformer with cis Ala-2/Tyr-3 and Tyr-5/Tyr-6, and trans Ala-4/Tyr-5 appears to contribute little to activity. [, ]

- Modifications at the Ala-2 position: Introducing different amino acids at this position, particularly those with specific hydrophobicities and side chain lengths, can significantly impact activity. []

Q6: What is known about the stability of RA-VII under various conditions?

A6: While specific stability data is limited in the provided abstracts, RA-VII's cyclic structure likely contributes to its inherent stability. Research has focused on developing derivatives with improved stability and solubility. For example, the synthesis of a water-soluble derivative of RA-VII for enhanced bioavailability has been reported. []

Q7: What are the in vitro and in vivo anticancer effects of RA-VII?

A7:

- In vitro: RA-VII displays potent cytotoxicity against various human cancer cell lines, including P388 leukemia, HL-60 leukemia, HCT-116 colon cancer, MCF-7 breast cancer, and KB cells. [, , , ]

- In vivo: RA-VII exhibits significant antitumor activity in murine models against P388 leukemia, L1210 leukemia, B16 melanoma, colon 38, Lewis lung carcinoma, Ehrlich carcinoma, and MM2 mammary carcinoma. [, , , ] Notably, RA-V, a related compound, shows exceptional efficacy against MM2 mammary carcinoma. [, ]

Q8: Are there any specific drug delivery or targeting strategies being explored for RA-VII?

A9: Although not explicitly mentioned in the provided abstracts, the development of water-soluble derivatives, such as the one reported for RA-VII, [] suggests efforts towards improving delivery and bioavailability. Further research into targeted drug delivery strategies could enhance the therapeutic index of RA-VII.

Q9: What analytical methods are employed to characterize and quantify RA-VII?

A9: Besides the spectroscopic techniques mentioned earlier, other analytical methods used include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.